Fenebrutinib

Catalog No.
S002954
CAS No.
1434048-34-6
M.F
C37H44N8O4
M. Wt
664.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenebrutinib

CAS Number

1434048-34-6

Product Name

Fenebrutinib

IUPAC Name

10-[3-(hydroxymethyl)-4-[1-methyl-5-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridinyl]amino]-6-oxo-3-pyridinyl]-2-pyridinyl]-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one

Molecular Formula

C37H44N8O4

Molecular Weight

664.8 g/mol

InChI

InChI=1S/C37H44N8O4/c1-23-18-42(27-21-49-22-27)9-10-43(23)26-5-6-33(39-17-26)40-30-13-25(19-41(4)35(30)47)28-7-8-38-34(29(28)20-46)45-12-11-44-31(36(45)48)14-24-15-37(2,3)16-32(24)44/h5-8,13-14,17,19,23,27,46H,9-12,15-16,18,20-22H2,1-4H3,(H,39,40)/t23-/m0/s1

InChI Key

WNEODWDFDXWOLU-QHCPKHFHSA-N

SMILES

Array

Synonyms

RG-7845;GDC-0853;GDC0853;GDC 0853

Canonical SMILES

CC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8

Isomeric SMILES

C[C@H]1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8

Fenebrutinib is under investigation in clinical trial NCT03174041 (A Drug-Drug Interaction Study Between GDC-0853 and Midazolam, Itraconazole, Rosuvastatin, and Simvastatin).
Fenebrutinib is an orally available inhibitor of Bruton's tyrosine kinase (BTK) with potential antineoplastic activity. Upon administration, fenebrutinib inhibits the activity of BTK and prevents the activation of the B-cell antigen receptor (BCR) signaling pathway. This prevents both B-cell activation and BTK-mediated activation of downstream survival pathways, which leads to the inhibition of the growth of malignant B-cells that overexpress BTK. BTK, a member of the Src-related BTK/Tec family of cytoplasmic tyrosine kinases, is overexpressed in B-cell malignancies; it plays an important role in B-lymphocyte development, activation, signaling, proliferation and survival.
FENEBRUTINIB is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.
inhibits Bruton's tyrosine kinase; structure in first source

Fenebrutinib (CAS: 1434048-34-6) is a potent, reversible, and non-covalent inhibitor of Bruton's tyrosine kinase (BTK), originally developed to overcome the limitations of first-generation covalent BTK inhibitors. Exhibiting a baseline inhibition constant (Ki) of 0.91 nM against wild-type BTK, it is primarily procured for advanced immunological, neuroinflammatory, and oncological research. Unlike traditional BTK inhibitors that rely on irreversible binding to the Cys481 residue, Fenebrutinib utilizes a distinct binding pocket, making it an essential precursor and reference compound for modeling Ibrutinib-resistant B-cell malignancies and highly specific autoimmune pathway assays. Its exceptional kinome selectivity and central nervous system (CNS) penetrance make it a critical material for laboratories requiring precise BTK modulation without the confounding off-target toxicity associated with broader kinase inhibitors .

Substituting Fenebrutinib with standard covalent BTK inhibitors, such as Ibrutinib or Evobrutinib, frequently results in experimental failure in specific advanced models. Covalent inhibitors irreversibly bind to the Cys481 residue of BTK; consequently, in disease models harboring the C481S mutation (common in relapsed B-cell malignancies), these generic substitutes lose their primary mechanism of action and exhibit drastically reduced efficacy. Furthermore, older generation BTK inhibitors suffer from poor kinome selectivity, inadvertently inhibiting off-target kinases like EGFR, ITK, and TEC. This off-target activity confounds data in sensitive autoimmune and neuroinflammatory assays by inducing broad, non-specific immunosuppression and cellular toxicity. Procurement of Fenebrutinib is specifically justified when researchers must bypass Cys481-mediated resistance and require absolute target specificity to ensure reproducible, artifact-free biological readouts[1].

Maintained Affinity Against C481S Mutant BTK

A primary driver for selecting Fenebrutinib over baseline covalent inhibitors is its ability to maintain high binding affinity in the presence of the C481S mutation. In comparative biochemical assays, Fenebrutinib demonstrated a Ki of 1.6 nM against the C481S mutant, nearly identical to its wild-type affinity. In contrast, the standard covalent inhibitor Ibrutinib suffers a significant loss of potency (dropping to an IC50 of 4.6 nM or higher) because it can no longer form a covalent bond, while other covalent competitors like Evobrutinib fail to demonstrate meaningful binding against the mutant at standard concentrations[1].

Evidence DimensionBinding affinity (Ki / IC50) for BTK C481S mutant
Target Compound DataFenebrutinib Ki = 1.6 nM
Comparator Or BaselineIbrutinib IC50 = 4.6 nM (6-fold loss vs WT); Evobrutinib = No binding
Quantified DifferenceFenebrutinib maintains sub-2 nM affinity; covalent comparators lose primary binding mechanism.
ConditionsIn vitro biochemical kinase assay (ATP-independent binding)

Procurement of Fenebrutinib is essential for laboratories modeling relapsed, Ibrutinib-resistant Waldenström macroglobulinemia and chronic lymphocytic leukemia.

Superior Off-Target Kinase Selectivity

Fenebrutinib offers an exceptionally clean selectivity profile compared to other BTK inhibitors, making it highly desirable for precise pathway isolation. In a broad kinome screen of 218 off-target kinases evaluated at 1 µM, Fenebrutinib inhibited only 3 off-target kinases by >50%. Under the same conditions, the baseline comparator Ibrutinib inhibited 31 off-target kinases, and the clinical-stage comparator Tolebrutinib inhibited 19. This >100-fold selectivity over kinases such as Bmx, Fgr, and Src ensures that experimental readouts are strictly BTK-dependent[1].

Evidence DimensionNumber of off-target kinases inhibited (>50% inhibition)
Target Compound DataFenebrutinib = 3 kinases
Comparator Or BaselineIbrutinib = 31 kinases; Tolebrutinib = 19 kinases
Quantified DifferenceFenebrutinib exhibits ~10-fold fewer off-target interactions than Ibrutinib.
ConditionsSelectScreen kinase panel (218 kinases) at 1 µM concentration

Minimizing off-target kinase inhibition prevents confounding cellular toxicity and non-specific immunosuppression in sensitive in vitro autoimmune assays.

Extended Target Residence Time for Sustained Inhibition

Despite being a non-covalent and reversible inhibitor, Fenebrutinib achieves sustained target engagement that rivals covalent compounds. In vitro biochemical enzyme assays demonstrate that Fenebrutinib has an average residence time with BTK of 18.3 ± 2.8 hours. This exceptionally slow dissociation rate allows it to provide the prolonged pathway suppression typical of irreversible inhibitors, but without the permanent protein modification and associated immunogenic risks that limit the utility of first-generation covalent drugs in long-term cellular assays .

Evidence DimensionAverage target residence time
Target Compound DataFenebrutinib = 18.3 ± 2.8 hours
Comparator Or BaselineStandard transient non-covalent inhibitors (typically <1-2 hours)
Quantified DifferenceFenebrutinib provides near-covalent duration of target occupancy (18+ hours) while remaining structurally reversible.
ConditionsIn vitro biochemical BTK enzyme assay

This extended residence time is critical for researchers designing long-term dosing models in neuroinflammation where sustained microglial suppression is required.

Ibrutinib-Resistant B-Cell Malignancy Assays

Because Fenebrutinib maintains a sub-2 nM Ki against the C481S BTK mutant, it is the premier choice for in vitro and in vivo models of relapsed chronic lymphocytic leukemia (CLL) and Waldenström macroglobulinemia. Researchers must procure this specific non-covalent compound to bypass the resistance mechanisms that render standard covalent inhibitors ineffective in these cell lines [1].

Precision Neuroinflammatory and Multiple Sclerosis (MS) Modeling

Fenebrutinib's ability to cross the blood-brain barrier and its exceptionally low off-target kinase profile (inhibiting only 3 of 218 off-targets) make it highly suited for MS research. It allows for the precise, sustained modulation of microglial activity and B-cell signaling in the central nervous system without inducing the broad cellular toxicity seen with less selective inhibitors like Ibrutinib or Tolebrutinib [2].

Long-Term Autoimmune Disease Dosing Studies

For chronic models of rheumatoid arthritis or systemic lupus erythematosus (SLE), Fenebrutinib's 18.3-hour target residence time provides the sustained pathway inhibition required for long-term studies. Its reversible nature avoids the permanent protein modifications of covalent drugs, offering a safer, more translatable pharmacological profile for evaluating chronic autoimmune interventions .

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

664.34855191 Da

Monoisotopic Mass

664.34855191 Da

Heavy Atom Count

49

Appearance

Solid powder

UNII

E9L2885WUL

Drug Indication

Treatment of multiple sclerosis

Wikipedia

Fenebrutinib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1. J Pharmacol Exp Ther. 2017 Jan;360(1):226-238. Epub 2016 Nov 7.
Bruton/'s Tyrosine Kinase Small Molecule Inhibitors Induce a Distinct Pancreatic
Toxicity in Rats.
Erickson RI(1), Schutt LK(2), Tarrant JM(1), McDowell M(1), Liu L(1), Johnson
AR(1), Lewin-Koh SC(1), Hedehus M(1), Ross J(1), Carano RA(1), Staflin K(1),
Zhong F(1), Crawford JJ(1), Zhong S(1), Reif K(1), Katewa A(1), Wong H(1), Young
WB(1), Dambach DM(1), Misner DL(1).
Author information:
(1)Genentech, Inc., South San Francisco, California (R.I.E., L.K.S., J.M.T.,
M.M., L.L., A.R.J., S.-C.L.-K., M.H., J.R., R.A.D.C., K.S., F.Z., J.J.C., S.Z.,
K.R., A.K., W.B.Y., D.M.D., D.L.M.); and University of British Columbia,
Vancouver, British Columbia (H.W.); Primary Laboratory of Origin: Genentech,
Inc., 1 DNA Way, MS59, South San Francisco, CA 94080.
(2)Genentech, Inc., South San Francisco, California (R.I.E., L.K.S., J.M.T.,
M.M., L.L., A.R.J., S.-C.L.-K., M.H., J.R., R.A.D.C., K.S., F.Z., J.J.C., S.Z.,
K.R., A.K., W.B.Y., D.M.D., D.L.M.); and University of British Columbia,
Vancouver, British Columbia (H.W.); Primary Laboratory of Origin: Genentech,
Inc., 1 DNA Way, MS59, South San Francisco, CA 94080 schutt.leah@gene.com.
Bruton/'s tyrosine kinase (BTK) is a member of the Tec family of cytoplasmic
tyrosine kinases involved in B-cell and myeloid cell signaling. Small molecule
inhibitors of BTK are being investigated for treatment of several hematologic
cancers and autoimmune diseases. GDC-0853
((S)-2-(3/'-(hydroxymethyl)-1-methyl-5-((5-(2-methyl-4-(oxetan-3-yl)piperazin-1-yl
)pyridin-2-yl)amino)-6-oxo-1,6-dihydro-[3,4/'-bipyridin]-2/'-yl)-7,7-dimethyl-3,4,7
,8-tetrahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one) is a selective
and reversible oral small-molecule BTK inhibitor in development for the treatment
of rheumatoid arthritis and systemic lupus erythematosus. In Sprague-Dawley (SD)
rats, administration of GDC-0853 and other structurally diverse BTK inhibitors
for 7 days or longer caused pancreatic lesions consisting of multifocal
islet-centered hemorrhage, inflammation, fibrosis, and pigment-laden macrophages
with adjacent lobular exocrine acinar cell atrophy, degeneration, and
inflammation. Similar findings were not observed in mice or dogs at much higher
exposures. Hemorrhage in the peri-islet vasculature emerged between four and
seven daily doses of GDC-0853 and was histologically similar to spontaneously
occurring changes in aging SD rats. This suggests that GDC-0853 could exacerbate
a background finding in younger animals. Glucose homeostasis was dysregulated
following a glucose challenge; however, this occurred only after 28 days of
administration and was not directly associated with onset or severity of
pancreatic lesions. There were no changes in other common serum biomarkers
assessing endocrine and exocrine pancreatic function. Additionally, these lesions
were not readily detectable via Doppler ultrasound, computed tomography, or
magnetic resonance imaging. Our results indicate that pancreatic lesions in rats
are likely a class effect of BTK inhibitors, which may exacerbate an
islet-centered pathology that is unlikely to be relevant to humans.

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